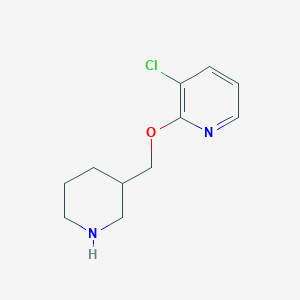

3-Chloro-2-(piperidin-3-ylmethoxy)pyridine

Overview

Description

“3-Chloro-2-(piperidin-3-ylmethoxy)pyridine” is a chemical compound that is part of the piperidine class . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecule contains a total of 28 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Pyridine .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and study of compounds related to 3-Chloro-2-(piperidin-3-ylmethoxy)pyridine highlight its significance in medicinal chemistry and chemical synthesis. For instance, Shen Li (2012) describes the synthesis of a related compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, as an intermediate for lafutidine, showcasing the methodological advancements in synthesizing chloro-pyridine derivatives with potential therapeutic applications (Shen Li, 2012). Similarly, M. Soukri et al. (2003) synthesized new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system, demonstrating the versatility of chloro-pyridine derivatives in developing novel heterocyclic systems with potential pharmacological benefits (M. Soukri et al., 2003).

Structural and Conformational Analysis

In-depth structural and conformational analysis of related compounds provides insight into the physical and chemical characteristics crucial for drug design. For example, Manpreet Kaur et al. (2013) conducted a structural analysis of Rupatadine, which contains a related piperidinylmethyl pyridine structure, to understand its molecular configuration, aiding in the development of antihistamines (Manpreet Kaur et al., 2013).

Applications in Drug Discovery and Development

The chemical scaffolds related to this compound are instrumental in the development of new therapeutic agents. For instance, the identification of potent and orally available glycine transporter 1 (GlyT1) inhibitors showcases the application of chloro-pyridine derivatives in addressing neurological disorders, highlighting the compound's role in synthesizing molecules with significant therapeutic potential (Shuji Yamamoto et al., 2016).

Novel Synthetic Routes and Coordination Polymers

Exploring new synthetic routes and the formation of coordination polymers featuring chloro-pyridine derivatives underlines the compound's utility in material science and organic synthesis. Shunyao Li et al. (2007) described the formation of an organotin coordination polymer using a bis(pyridin-3-ylmethoxy)benzene derivative, indicating the potential of such compounds in creating novel materials with unique properties (Shunyao Li et al., 2007).

Mechanism of Action

While the specific mechanism of action for “3-Chloro-2-(piperidin-3-ylmethoxy)pyridine” is not detailed in the available sources, piperidine molecules are known to play two roles in perovskite films. They present differences in electron-pair-donor abilities, which then affect the interaction of the piperidine molecule with Pb 2+ in perovskite .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Chloro-2-(piperidin-3-ylmethoxy)pyridine”, is an important task of modern organic chemistry .

properties

IUPAC Name |

3-chloro-2-(piperidin-3-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWXFPVOABRKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)

![2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491511.png)

![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)

![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)

![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)

![7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491520.png)

![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)